Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
Overview
Description
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate is a chemical compound . It’s a solid substance at room temperature . The compound has a molecular weight of 482.53 .
Molecular Structure Analysis
The InChI code for this compound is1S/C27H30O8/c1-5-33-27 (29)26 (35-21-14-10-9-13-20 (21)30-2)24 (28)19-15-22 (31-3)25 (23 (16-19)32-4)34-17-18-11-7-6-8-12-18/h6-16,24,26,28H,5,17H2,1-4H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 482.53 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
1. Polymorphism in Pharmaceutical Compounds
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally similar compound to Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate, was studied for its polymorphic forms using spectroscopic and diffractometric techniques. This research provides insights into the challenges of characterizing polymorphic pharmaceutical compounds (Vogt et al., 2013).
2. Electroreductive Radical Cyclization in Organic Synthesis
Ethyl 3-allyloxy-2-bromo-3-(3′,4′-dimethoxyphenyl)propanoate, a compound related to this compound, was used in a study focusing on electroreductive radical cyclization. This reaction is catalyzed by nickel and is significant in the field of organic synthesis (Esteves et al., 2005).
3. Microbial Synthesis Applications
The microbial synthesis of (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate demonstrates the use of microbial processes in producing complex organic compounds. This research highlights the role of microbial systems in synthesizing specific molecular structures (Bardot et al., 1996).
4. Direct Electrochemical Reduction Studies
The study of direct electrochemical reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, another related compound, provides insight into the potential applications of electrochemical processes in organic synthesis and the production of specific organic compounds (Esteves et al., 2003).
5. Synthesis of Bridged-ring Nitrogen Compounds
Research into the synthesis of bridged 3-benzazepine derivatives using ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound related to this compound, contributes to the development of conformationally restricted dopamine analogues. This has implications in medicinal chemistry (Gentles et al., 1991).
6. Antiulcer Agent Synthesis
The synthesis and study of antiulcer activities of compounds such as (+/-)ethyl 2-[2-(3-hydroxypropyl)-4,5-dimethoxyphenyl]propionate show the potential therapeutic applications of these compounds in the treatment of ulcers (Muto et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h7-8,15H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLOMFFWKXTKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698829 | |
Record name | Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92157-61-4 | |
Record name | Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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